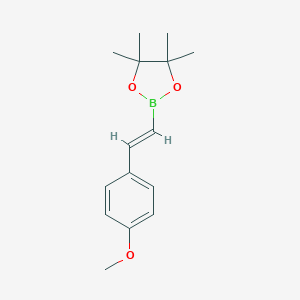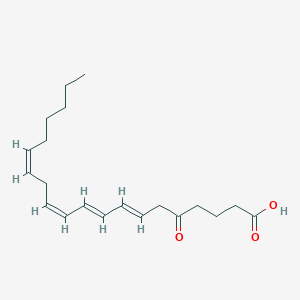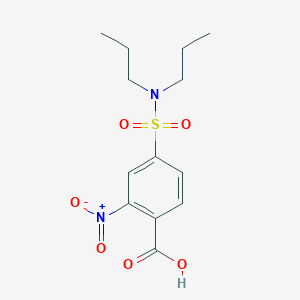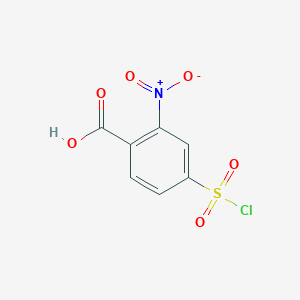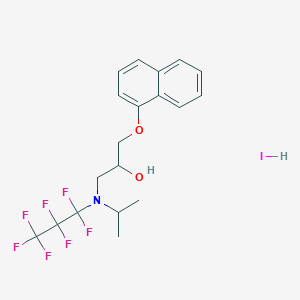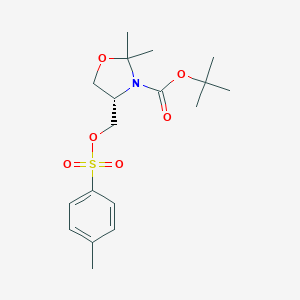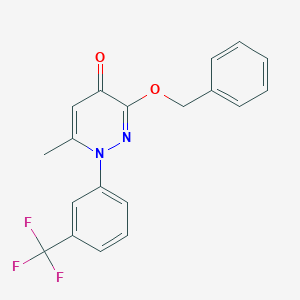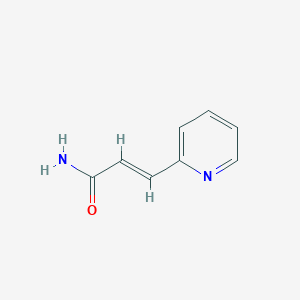
(E)-3-(pyridin-2-yl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(pyridin-2-yl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of acrylamide derivatives and has a pyridine ring attached to it. In
Mecanismo De Acción
The mechanism of action of (E)-3-(pyridin-2-yl)acrylamide is not fully understood. However, several studies have suggested that this compound exerts its cytotoxic and antimicrobial effects by inhibiting specific enzymes and proteins in the target cells. For example, studies have reported that (E)-3-(pyridin-2-yl)acrylamide inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. Furthermore, this compound has also been shown to inhibit the activity of bacterial DNA gyrase, an enzyme that is essential for bacterial DNA replication.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of (E)-3-(pyridin-2-yl)acrylamide have been studied in several in vitro and in vivo models. Studies have reported that this compound exhibits significant cytotoxicity against various cancer cell lines. Furthermore, this compound has also been shown to exhibit potent antimicrobial activity against various bacterial strains. However, the exact biochemical and physiological effects of (E)-3-(pyridin-2-yl)acrylamide are not fully understood and require further investigation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(E)-3-(pyridin-2-yl)acrylamide has several advantages for lab experiments. This compound is relatively easy to synthesize and can be obtained in high purity. Furthermore, this compound exhibits significant cytotoxic and antimicrobial activity, making it an attractive candidate for various biological assays. However, there are also some limitations associated with the use of (E)-3-(pyridin-2-yl)acrylamide in lab experiments. For example, this compound is relatively unstable and can degrade over time. Furthermore, the exact mechanism of action of this compound is not fully understood, which can make it challenging to interpret experimental results.
Direcciones Futuras
There are several future directions for the study of (E)-3-(pyridin-2-yl)acrylamide. One potential direction is to investigate the potential of this compound as an anticancer agent in vivo. Although several studies have reported significant cytotoxicity against various cancer cell lines, the in vivo efficacy of this compound has not been fully explored. Furthermore, the exact mechanism of action of this compound requires further investigation. Another potential direction is to investigate the potential of (E)-3-(pyridin-2-yl)acrylamide as an antimicrobial agent in vivo. Although several studies have reported potent antimicrobial activity against various bacterial strains, the in vivo efficacy of this compound has not been fully explored. Finally, there is also potential for the use of (E)-3-(pyridin-2-yl)acrylamide in materials science and organic synthesis. For example, this compound could be used as a building block for the synthesis of various organic compounds and materials.
Métodos De Síntesis
The synthesis of (E)-3-(pyridin-2-yl)acrylamide can be achieved by the reaction of 2-aminopyridine with acryloyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by hydrolysis. This method has been reported in several studies and has been found to yield high purity products.
Aplicaciones Científicas De Investigación
(E)-3-(pyridin-2-yl)acrylamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, this compound has been investigated for its potential as an anticancer agent. Several studies have reported that (E)-3-(pyridin-2-yl)acrylamide exhibits significant cytotoxicity against various cancer cell lines. Furthermore, this compound has also been studied for its potential as an antimicrobial agent. Studies have reported that (E)-3-(pyridin-2-yl)acrylamide exhibits potent antimicrobial activity against various bacterial strains.
Propiedades
Número CAS |
155375-22-7 |
|---|---|
Nombre del producto |
(E)-3-(pyridin-2-yl)acrylamide |
Fórmula molecular |
C8H8N2O |
Peso molecular |
148.16 g/mol |
Nombre IUPAC |
(E)-3-pyridin-2-ylprop-2-enamide |
InChI |
InChI=1S/C8H8N2O/c9-8(11)5-4-7-3-1-2-6-10-7/h1-6H,(H2,9,11)/b5-4+ |
Clave InChI |
MCLUCRHEDFROFW-SNAWJCMRSA-N |
SMILES isomérico |
C1=CC=NC(=C1)/C=C/C(=O)N |
SMILES |
C1=CC=NC(=C1)C=CC(=O)N |
SMILES canónico |
C1=CC=NC(=C1)C=CC(=O)N |
Sinónimos |
2-Propenamide,3-(2-pyridinyl)-,(E)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




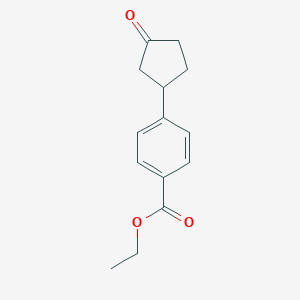

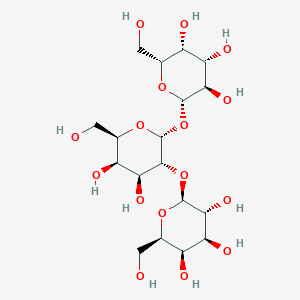
![((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid](/img/structure/B120833.png)


